molecular formula C21H19N5O2 B3017215 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 898446-88-3

9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No.: B3017215
CAS No.: 898446-88-3
M. Wt: 373.416
InChI Key: LMDVUEWPLMJIDT-UHFFFAOYSA-N
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Description

9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the 3,4-dimethylphenyl and 2-methylphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like dichloromethane or ethanol and may require specific temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects. For example, if the compound inhibits a particular enzyme involved in purine metabolism, it could alter the levels of nucleotides in cells and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

What sets 9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide apart is its unique substitution pattern, which may confer specific biological activities not seen in other purine derivatives

Properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-11-8-9-14(10-13(11)3)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-10H,1-3H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVUEWPLMJIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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